Ethyl 6-aminopicolinate Ethyl 6-aminopicolinate
Brand Name: Vulcanchem
CAS No.: 69142-64-9
VCID: VC3734769
InChI: InChI=1S/C8H10N2O2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3,(H2,9,10)
SMILES: CCOC(=O)C1=NC(=CC=C1)N
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol

Ethyl 6-aminopicolinate

CAS No.: 69142-64-9

Cat. No.: VC3734769

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-aminopicolinate - 69142-64-9

Specification

CAS No. 69142-64-9
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name ethyl 6-aminopyridine-2-carboxylate
Standard InChI InChI=1S/C8H10N2O2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3,(H2,9,10)
Standard InChI Key DTYDENRYZSEGNL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC(=CC=C1)N
Canonical SMILES CCOC(=O)C1=NC(=CC=C1)N

Introduction

Chemical Structure and Properties

Structural Characteristics

Ethyl 6-aminopicolinate consists of a pyridine ring with two key functional groups: an amino (-NH₂) group at the 6-position and an ethoxycarbonyl (-COOC₂H₅) group at the 2-position. This structure creates a compound with diverse reactivity patterns, particularly due to the presence of both nucleophilic (amino) and electrophilic (ester) sites.

Chemical Identifiers and Representation

The table below summarizes the key chemical identifiers for Ethyl 6-aminopicolinate:

IdentifierValue
CAS Number69142-64-9
Molecular FormulaC₈H₁₀N₂O₂
Molecular Weight166.177 g/mol
SMILES NotationCCOC(=O)C1=NC(=CC=C1)N
InChIInChI=1S/C8H10N2O2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3,(H2,9,10)
InChIKeyDTYDENRYZSEGNL-UHFFFAOYSA-N
Exact Mass166.074234

Chemical Behavior

Physical Properties

Key Physical Parameters

The physical properties of Ethyl 6-aminopicolinate are critical for understanding its behavior in various experimental and industrial contexts. The table below provides a comprehensive overview of these properties:

PropertyValue
Physical StateSolid
Melting Point56-58°C
Boiling Point329.6±22.0°C at 760 mmHg
Density1.2±0.1 g/cm³
Flash Point153.1±22.3°C
LogP1.02 (partition coefficient)
Vapor Pressure0.0±0.7 mmHg at 25°C
Index of Refraction1.559
Polar Surface Area (PSA)65.21 Ų

Solubility Profile

While specific solubility data is limited in the available sources, the moderate LogP value of 1.02 suggests that Ethyl 6-aminopicolinate has balanced lipophilic and hydrophilic properties. This characteristic likely confers solubility in a range of organic solvents including alcohols, chloroform, and dimethyl sulfoxide, with limited solubility in water. The presence of the amino group enhances water solubility through hydrogen bonding, while the ethyl ester contributes to solubility in nonpolar solvents.

Spectroscopic Properties

UV-Visible Spectroscopy

The UV-visible spectroscopy data indicates that Ethyl 6-aminopicolinate has a maximum absorption (λmax) at 337 nm when measured in methanol . This absorption profile is characteristic of the π→π* transitions in the conjugated pyridine ring system, influenced by the electron-donating amino group and the electron-withdrawing ester functionality.

Mass Spectrometry Characteristics

The mass spectrometric behavior of Ethyl 6-aminopicolinate has been characterized through predicted collision cross sections for various adducts. The table below presents these predictions:

Adductm/zPredicted CCS (Ų)
[M+H]⁺167.08151133.9
[M+Na]⁺189.06345145.5
[M+NH₄]⁺184.10805141.3
[M+K]⁺205.03739140.4
[M-H]⁻165.06695135.2
[M+Na-2H]⁻187.04890140.1
[M]⁺166.07368135.7
[M]⁻166.07478135.7

These collision cross section values provide valuable information for analytical identification and characterization of the compound, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.

Synthesis and Reactivity

Synthetic Routes

Applications and Research Findings

Role in Organic Synthesis

Ethyl 6-aminopicolinate serves as a valuable building block in synthetic organic chemistry. Its bifunctional nature, with both nucleophilic and electrophilic sites, makes it particularly useful in constructing more complex heterocyclic systems. The compound has been utilized in the synthesis of various pyridine derivatives with potential pharmaceutical applications.

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